(6-Bromo-2,3-dimethylphenyl)methanol

Catalog No.
S14187474
CAS No.
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromo-2,3-dimethylphenyl)methanol

Product Name

(6-Bromo-2,3-dimethylphenyl)methanol

IUPAC Name

(6-bromo-2,3-dimethylphenyl)methanol

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-4,11H,5H2,1-2H3

InChI Key

WKBNDPPGGVSFBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)CO)C

(6-Bromo-2,3-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrOC_9H_{11}BrO and a molecular weight of 215.09 g/mol. It is classified as a brominated derivative of phenylmethanol, featuring a bromine atom at the 6th position and two methyl groups at the 2nd and 3rd positions of the benzene ring. This unique substitution pattern contributes to its distinct chemical reactivity and potential biological activity.

  • Oxidation: The hydroxyl group can be oxidized to yield aldehyde or carboxylic acid derivatives.
  • Reduction: The bromine atom can undergo reduction to form the corresponding phenylmethanol derivative.
  • Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4_4) or chromium trioxide (CrO3_3) are typical oxidizing agents used.
  • Reduction: Lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4) serve as reducing agents.
  • Substitution: Nucleophilic substitution often employs sodium azide (NaN3_3) or thiourea (NH2_2CSNH2_2) as reagents.

Major Products Formed

  • Oxidation: Produces 6-bromo-2,3-dimethylbenzaldehyde or 6-bromo-2,3-dimethylbenzoic acid.
  • Reduction: Yields 2,3-dimethylphenylmethanol.
  • Substitution: Results in various substituted phenylmethanol derivatives depending on the nucleophile used.

Research indicates that (6-Bromo-2,3-dimethylphenyl)methanol exhibits potential biological activity, particularly in the context of medicinal chemistry. Its interactions with biological molecules may influence various biochemical pathways, making it a candidate for further investigation in drug development and therapeutic applications. The specific mechanisms of action are still under study, focusing on its influence on enzyme activity and receptor interactions.

The synthesis of (6-Bromo-2,3-dimethylphenyl)methanol typically involves bromination processes. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. This reaction is generally conducted in an inert solvent such as carbon tetrachloride at elevated temperatures to enhance yield and purity. Industrial methods may adapt these techniques for larger-scale production, often employing continuous flow reactors to ensure consistent quality.

(6-Bromo-2,3-dimethylphenyl)methanol finds utility in various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic compounds.
  • Biology: Investigated for its potential interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Used in producing specialty chemicals and materials.

Several compounds share structural similarities with (6-Bromo-2,3-dimethylphenyl)methanol:

Compound NameStructural Features
(6-Bromo-2,3-dimethylphenyl)ethanolSimilar structure but with an ethyl group instead of a methyl group.
(6-Bromo-2,3-dimethylphenyl)acetoneContains a ketone group instead of a hydroxyl group.
(6-Bromo-2,3-dimethylphenyl)amineContains an amine group instead of a hydroxyl group.
(4-Bromo-2,3-dimethylphenyl)methanolSimilar structure but with bromine at the 4th position instead of the 6th.
(6-Bromo-2,3-dimethoxyphenyl)methanolContains methoxy groups instead of methyl groups at the 2nd and 3rd positions.

Uniqueness

The uniqueness of (6-Bromo-2,3-dimethylphenyl)methanol lies in the specific positioning of its bromine and methyl groups. This arrangement significantly influences its reactivity profile and biological interactions compared to similar compounds. As such, it serves as a valuable compound for targeted synthetic applications and research studies.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

213.99933 g/mol

Monoisotopic Mass

213.99933 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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